molecular formula C19H25N5O3 B11193135 N-(4-acetylphenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-acetylphenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11193135
M. Wt: 371.4 g/mol
InChI Key: CCTQOEPCQCMISU-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of pyrimidine derivatives.
  • The systematic name provides valuable information:

      N-(4-acetylphenyl): Indicates an acetyl group attached to the nitrogen atom of a phenyl ring.

      2-(4-ethylpiperazin-1-yl): Refers to a piperazine ring with an ethyl group at position 4.

      6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide: Describes a tetrahydropyrimidine ring with a carbonyl group (oxo) at position 6 and an amide group at position 4.

  • Overall, this compound combines aromatic, piperazine, and pyrimidine moieties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C19H25N5O3

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    N-(4-acetylphenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

    InChI

    InChI=1S/C19H25N5O3/c1-3-23-8-10-24(11-9-23)19-21-16(12-17(26)22-19)18(27)20-15-6-4-14(5-7-15)13(2)25/h4-7,16H,3,8-12H2,1-2H3,(H,20,27)(H,21,22,26)

    InChI Key

    CCTQOEPCQCMISU-UHFFFAOYSA-N

    Canonical SMILES

    CCN1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)C(=O)C

    Origin of Product

    United States

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